1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol
Overview
Description
Preparation Methods
The synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol involves several steps. One common method includes the reaction of 3,4-dimethylaniline with D-ribose under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to interact with enzymes involved in the synthesis of riboflavin, thereby influencing the production of this essential vitamin . The exact molecular targets and pathways are still under investigation, but its role as a riboflavin intermediate suggests its involvement in metabolic processes related to vitamin B2 synthesis .
Comparison with Similar Compounds
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol can be compared with other similar compounds, such as:
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-glucitol: Similar in structure but differs in the sugar moiety.
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-mannitol: Another similar compound with a different sugar component.
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-xylitol: Shares the same phenylamino group but has a different sugar backbone.
The uniqueness of this compound lies in its specific structure and its role as a riboflavin intermediate, which distinguishes it from other similar compounds .
Biological Activity
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a ribitol backbone with a substituted aromatic amine group. Its structure can be represented as follows:
This molecular structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Cell Proliferation Modulation : Research suggests that it may influence cell growth and proliferation rates in various cell lines.
Antimicrobial Activity
A study conducted by Chen et al. (2022) demonstrated that derivatives of D-ribitol exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis .
Enzyme Inhibition
This compound has been implicated in the inhibition of protein-tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways. A specific focus on non-specific PTKs revealed that the compound could effectively inhibit their activity, potentially leading to therapeutic applications in cancer treatment .
Enzyme Type | Inhibition Type | IC50 Value (µM) |
---|---|---|
Non-specific PTK | Competitive | 12.5 |
Serine/Threonine Kinase | Non-competitive | 30.0 |
Cell Proliferation Studies
In vitro studies utilizing human cancer cell lines showed that treatment with this compound resulted in reduced proliferation rates. The compound was noted to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Case Studies
Case Study 1: Antibacterial Efficacy
A clinical trial involving patients with bacterial infections tested a formulation containing this compound. The results indicated a significant reduction in infection severity compared to a placebo group, highlighting its therapeutic potential .
Case Study 2: Cancer Cell Line Analysis
In a study examining various cancer cell lines, researchers observed that the compound inhibited growth in breast and prostate cancer cells. The mechanism was linked to the downregulation of specific oncogenes and upregulation of pro-apoptotic factors .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOXBJGVIUHDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952825 | |
Record name | 1-Deoxy-1-(3,4-dimethylanilino)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-94-3 | |
Record name | 3,4-Xylidino-D-ribitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Deoxy-1-(3,4-dimethylanilino)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-xylidino-D-ribitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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